molecular formula C11H12N2O B6597814 5-ethyl-4-phenyl-1,3-oxazol-2-amine CAS No. 33119-67-4

5-ethyl-4-phenyl-1,3-oxazol-2-amine

Cat. No.: B6597814
CAS No.: 33119-67-4
M. Wt: 188.23 g/mol
InChI Key: KYTFLJKDVQQFGP-UHFFFAOYSA-N
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Description

5-ethyl-4-phenyl-1,3-oxazol-2-amine is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered ring structures containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an ethyl group at the 5th position, a phenyl group at the 4th position, and an amine group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-4-phenyl-1,3-oxazol-2-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate can lead to the formation of the desired oxazole derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-4-phenyl-1,3-oxazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxazole N-oxides, oxazoline derivatives, and substituted oxazoles with various functional groups .

Scientific Research Applications

5-ethyl-4-phenyl-1,3-oxazol-2-amine has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: The compound is utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-ethyl-4-phenyl-1,3-oxazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-phenyl-1,3-oxazol-2-amine: Lacks the ethyl group at the 5th position.

    5-methyl-4-phenyl-1,3-oxazol-2-amine: Contains a methyl group instead of an ethyl group at the 5th position.

    5-ethyl-4-(4-methylphenyl)-1,3-oxazol-2-amine: Has a methyl-substituted phenyl group at the 4th position.

Uniqueness

5-ethyl-4-phenyl-1,3-oxazol-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 5th position and the phenyl group at the 4th position can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

5-ethyl-4-phenyl-1,3-oxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-2-9-10(13-11(12)14-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTFLJKDVQQFGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(O1)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30303379
Record name 5-ethyl-4-phenyl-1,3-oxazol-2-amine
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Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33119-67-4
Record name 5-Ethyl-4-phenyl-2-oxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33119-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NSC 158066
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Record name NSC158066
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Record name 5-ethyl-4-phenyl-1,3-oxazol-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-ethyl-4-phenyloxazole
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